Ethyl (aminooxy)acetate
Overview
Description
Ethyl (aminooxy)acetate is a compound that has been used in various chemical reactions . It is related to Ethyl acetate, which is a colorless liquid with a characteristic sweet smell, similar to pear drops . Ethyl acetate is the ester of ethanol and acetic acid and is used in glues, nail polish removers, and in the decaffeination process of tea and coffee .
Synthesis Analysis
The synthesis of ethyl acetate has been studied extensively due to its importance in synthetic and medicinal chemistry . It is produced by several natural yeast species, with the main mechanism of production being the Eat1 enzyme in Wickerhamomyces anomalus . The Eat1 enzyme is located in the yeast mitochondria, suggesting that the coding sequence contains a mitochondrial pre-sequence .
Chemical Reactions Analysis
The hydrolysis of ethyl acetate has been studied, represented by the chemical equation: CH3COOC2H5 + OH− k1 CH3COO− + C2H5OH . The reaction is followed using conductivity measurements .
Scientific Research Applications
Microbial Production Perspectives
Ethyl acetate, a short-chain ester, is extensively utilized in the food, beverage, and solvent sectors. Current production methods rely on unsustainable, energy-intensive processes using natural gas and crude oil. An alternative is the microbial conversion of biomass-derived sugars into ethyl acetate, a more sustainable approach. This is achieved through bio-catalyzing ethanol and acetic acid using lipases or by metabolic engineering in yeasts using alcohol acyl transferases (AAT). Accumulation of acetyl-CoA is key in synthesizing ethyl acetate in vivo, and AAT-mediated metabolic engineering can significantly enhance production (Zhang et al., 2020).
Coulometric Determination
Ethyl (aminooxy)acetate can be quantitatively analyzed through coulometric titration with electrolytically generated hypobromite ion. This method has shown excellent results for both the pure compounds and tablets containing these materials, offering a reliable technique for quantitative analysis (Krivis, 1961).
Green Solvent in Polymer Synthesis
Ethyl acetate is proposed as a green solvent for the polymerization of 2-ethyl-2-oxazoline, an important polymer for biomedical applications. This switch to ethyl acetate from traditional solvents like acetonitrile and chlorobenzene is a significant step towards pharmaceutical compliance and reduced environmental impact (Vergaelen et al., 2020).
Sorption Studies in Organic Solutions
Ethyl acetate's role in the sorption of acetic acid from organic solutions like ethanol is investigated using polymeric ion-exchange resins. These resins, with tertiary or quaternary amino functional groups, show high loading capacity and selective adsorption for acetic acid, indicating their efficiency in purifying ethyl acetate by selective sorption of acetic acid (Anasthas & Gaikar, 2001).
Mechanism of Action
Safety and Hazards
Ethyl acetate, a compound related to Ethyl (aminooxy)acetate, is highly flammable and toxic when ingested or inhaled . It can cause serious damage to internal organs in the case of repeated or prolonged exposure . Ethyl acetate can also cause irritation when it comes into contact with the eyes or skin .
Future Directions
The production of ethyl acetate, a compound related to Ethyl (aminooxy)acetate, currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil . Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative . This area of research has seen considerable development in recent years .
Properties
IUPAC Name |
ethyl 2-aminooxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-7-4(6)3-8-5/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUSOJDAJMVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274647 | |
Record name | 2-Aminoxy-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5740-47-6 | |
Record name | 2-Aminoxy-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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